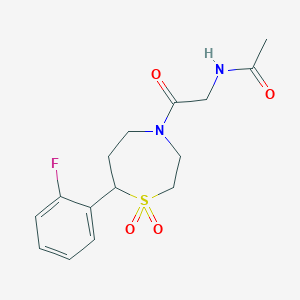

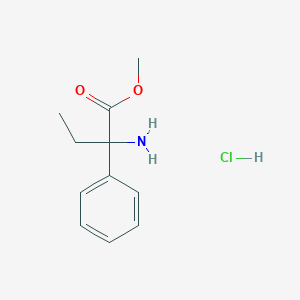

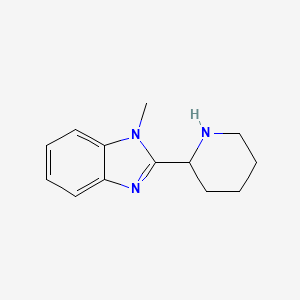

![molecular formula C21H17F3N4OS B2656234 N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(trifluoromethyl)benzamide CAS No. 894023-39-3](/img/structure/B2656234.png)

N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(trifluoromethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(trifluoromethyl)benzamide” is a complex organic compound. It contains a thiazolo[3,2-b][1,2,4]triazole ring, which is a type of triazole . Triazoles are a group of versatile, biologically active compounds commonly used in various applications .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thiazolo[3,2-b][1,2,4]triazole ring. One common method for synthesizing triazoles is the Huisgen azide-alkyne 1,3-dipolar cycloaddition .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Triazoles are known to react similarly to azides due to the large number of nitrogen atoms they contain .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, compounds containing a triazole ring often have good thermal stability .Aplicaciones Científicas De Investigación

Antiallergy Activity

A series of N-(4-substituted-thiazolyl)oxamic acid derivatives, related in structure to the compound of interest, demonstrated potent antiallergy activity. These compounds, synthesized via reactions involving acetophenone or chloroacetylbenzene with thiourea, followed by condensation, showed significant potency in inhibiting allergic reactions in a rat PCA model, outperforming standard treatments like disodium cromoglycate (Hargrave, Hess, & Oliver, 1983).

Electrochemical C–H Thiolation

The electrochemical C–H thiolation process, catalyzed by TEMPO, facilitates the synthesis of benzothiazoles and thiazolopyridines from thioamides. This methodology offers a metal- and reagent-free approach for generating compounds, including those structurally related to the compound of interest, emphasizing its relevance in pharmaceuticals and organic materials (Qian, Li, Song, & Xu, 2017).

Microwave Promoted Synthesis

Microwave irradiation provides an efficient and cleaner method for synthesizing N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides. This approach, compared to traditional methods, offers advantages in terms of reaction speed and yield, indicating the potential for scalable and environmentally friendly synthesis of complex molecules (Saeed, 2009).

Novel Water‐Soluble Poly(m‐benzamide)s

Research into poly(m-benzamide)s, synthesized via chain-growth polycondensations, highlights the thermosensitivity of these compounds in aqueous solutions. The study demonstrates the relevance of these materials for potential applications in drug delivery systems, owing to their water solubility and lower critical solution temperature (LCST) behavior (Sugi, Ohishi, Yokoyama, & Yokozawa, 2006).

Inhibitors of Stearoyl-CoA Desaturase-1

The development of 4-ethylamino-3-(2-hydroxyethoxy)-N-[5-(3-trifluoromethylbenzyl)thiazol-2-yl]benzamide as a potent inhibitor of stearoyl-CoA desaturase-1 (SCD-1) underlines the compound's potential in treating metabolic disorders. This compound, through optimization of benzamides, displayed significant inhibitory activity in both murine and human assays, emphasizing its therapeutic potential (Uto et al., 2009).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17F3N4OS/c1-13-4-2-5-14(10-13)18-26-20-28(27-18)17(12-30-20)8-9-25-19(29)15-6-3-7-16(11-15)21(22,23)24/h2-7,10-12H,8-9H2,1H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOOWOCHZCVVORA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC(=CC=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17F3N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

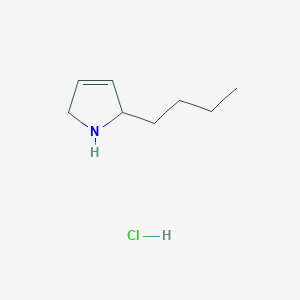

![(5R)-5-{[(4-Pyridinylmethyl)amino]methyl}-2-pyrrolidinone dihydrochloride](/img/no-structure.png)

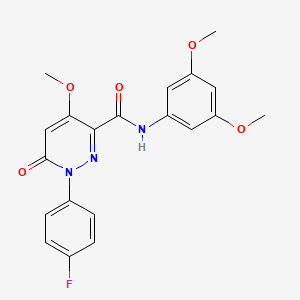

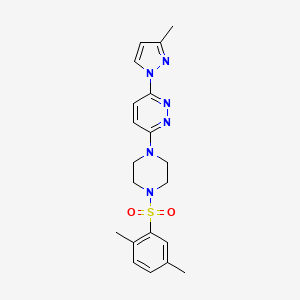

![2-methyl-5-oxo-N-(pyridin-4-yl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2656165.png)

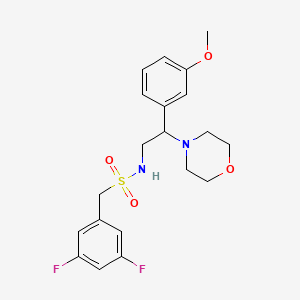

![5-[3-(Aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione](/img/structure/B2656166.png)

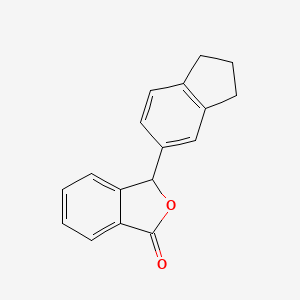

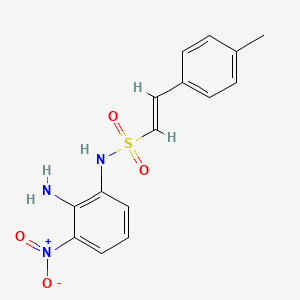

![3-(4-chlorobenzyl)-6-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2656172.png)